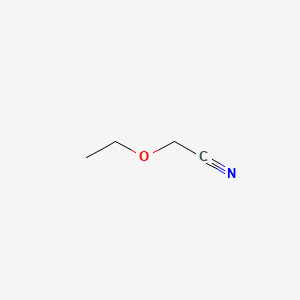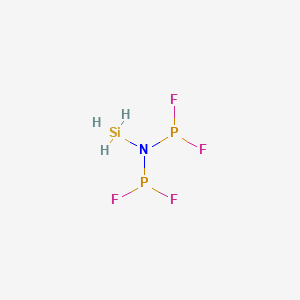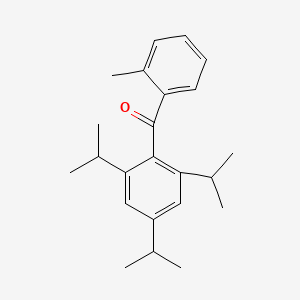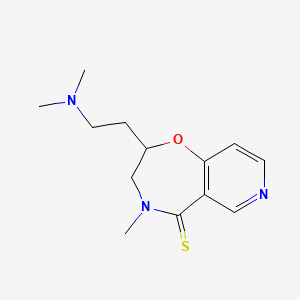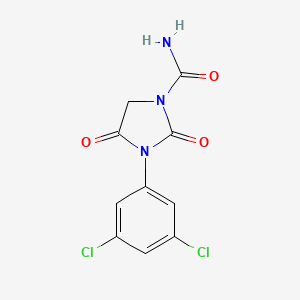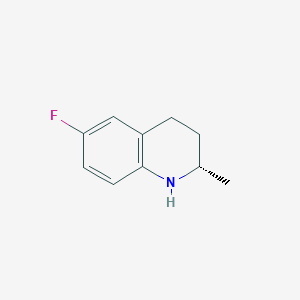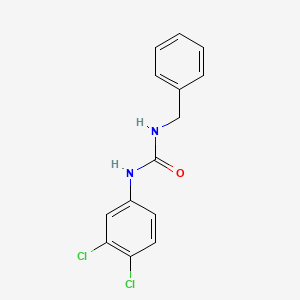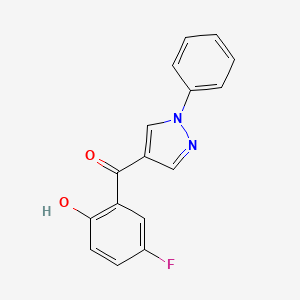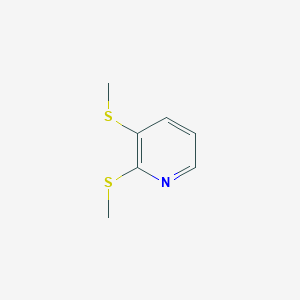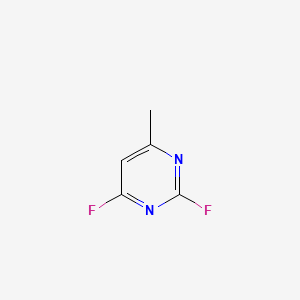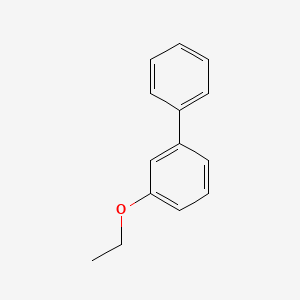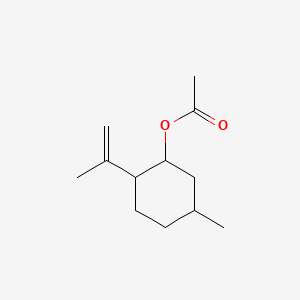
Isopulegol acetate
概要
説明
Isopulegol acetate is a compound with the molecular formula C12H20O2 and a molecular weight of 196.2860 . It is generally found in essential oils of various plants and is widely used as a fragrance ingredient in cosmetics, shampoos, and toilet soaps . It is also a key intermediate in the synthesis of (−)-menthol .
Synthesis Analysis
Isopulegol acetate can be synthesized from commercially available (−)-isopulegol . The process involves the nucleophilic addition of primary amines towards (+)-α-methylene-γ-butyrolactone, followed by the reduction of the obtained β-aminolactones to provide aminodiols in highly stereoselective reactions .
Molecular Structure Analysis
The molecular structure of Isopulegol acetate consists of 12 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for Isopulegol acetate is HLHIVJRLODSUCI-ADEWGFFLSA-N .
Chemical Reactions Analysis
Isopulegol acetate can undergo various chemical reactions. For instance, it can be transformed into aminoalcohols via epoxidation and ring opening of the corresponding epoxides . Additionally, it can be oxidized to diol, which can then be converted into both dibenzyl- and monobenzyl-protected diol derivatives .
Physical And Chemical Properties Analysis
Isopulegol acetate is a combustible liquid . It has a molecular weight of 196.2860 and a density of 0.92 . The refractive index is estimated to be 1.4566 .
科学的研究の応用
Behavioral Effects in Animal Models Isopulegol has demonstrated significant behavioral effects in various animal models, including the open field, elevated plus maze (EPM), and other tests. It exhibited depressant- and anxiolytic-like effects without altering general motor activity, similar to diazepam. These findings highlight its potential for further research in neuroscience and pharmacology (Silva et al., 2007).
Molecular Container for Enantiomers β-Cyclodextrin has been identified as a suitable molecular container for isopulegol enantiomers, enhancing water solubility and bioavailability. This has implications for its medical applications, offering a method to increase the effectiveness of isopulegol-based treatments (Ceborska et al., 2013).
Anti-Inflammatory Activity Isopulegol has demonstrated significant anti-inflammatory activity in rodent models. Its inclusion in β-cyclodextrins has shown to improve its pharmacological properties, making it a promising candidate for developing anti-inflammatory treatments (Ramos et al., 2020).
Enhancer in Transdermal Drug Delivery Isopulegol decanoate has been used as a permeation enhancer in transdermal patches for drugs, improving the in-vitro and in-vivo percutaneous permeation. This highlights its potential application in enhancing drug delivery through the skin (Chen et al., 2015).
作用機序
Safety and Hazards
将来の方向性
Future research could focus on further exploring the pharmacological activities of Isopulegol acetate. For instance, its antimicrobial activity and antioxidant properties could be studied in more depth . Additionally, the development of new synthetic methods and the exploration of its potential applications in various industries could be areas of interest .
特性
IUPAC Name |
(5-methyl-2-prop-1-en-2-ylcyclohexyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHIVJRLODSUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861679 | |
| Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopulegol acetate | |
CAS RN |
89-49-6 | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



